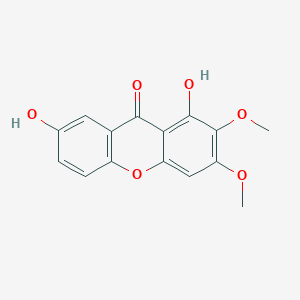

1,7-Dihydroxy-2,3-dimethoxyxanthone

描述

structure in first source

Structure

3D Structure

属性

IUPAC Name |

1,7-dihydroxy-2,3-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-19-11-6-10-12(14(18)15(11)20-2)13(17)8-5-7(16)3-4-9(8)21-10/h3-6,16,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXIZCDWQXDWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434640 | |

| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78405-33-1 | |

| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pursuit of 1,7-Dihydroxy-2,3-dimethoxyxanthone: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence and Extraction of the Bioactive Xanthone (B1684191), 1,7-Dihydroxy-2,3-dimethoxyxanthone.

This whitepaper provides an in-depth overview of the natural sources and detailed isolation protocols for this compound, a xanthone derivative of significant interest for its potential pharmacological activities. This document is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug discovery, offering a compilation of scientific data and methodologies from various studies.

Introduction

This compound is a naturally occurring phenolic compound belonging to the xanthone class. Xanthones are characterized by a dibenzo-γ-pyrone scaffold and are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core of this compound influences its bioactivity and makes it a compelling target for phytochemical and pharmacological investigation.

Natural Sources

This compound has been isolated from a select number of plant species, primarily within the Polygalaceae and Gentianaceae families. The documented botanical sources are pivotal for the procurement of this compound for research and development purposes.

Table 1: Principal Natural Sources of this compound

| Family | Species | Plant Part(s) |

| Polygalaceae | Polygala cyparissias | Whole Plant |

| Polygalaceae | Polygala tenuifolia[1] | Roots |

| Polygalaceae | Polygala alpestris[2] | Roots and Aerial Parts |

| Gentianaceae | Halenia elliptica | Not specified |

| Gentianaceae | Frasera speciosa | Not specified |

| Gentianaceae | Halenia corniculata | Not specified |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic separation. The following sections provide a detailed, generalized experimental protocol, synthesized from various reported methodologies.

General Experimental Workflow

The isolation process can be systematically broken down into several key stages, from the initial preparation of plant material to the final purification of the target compound.

A generalized workflow for the isolation of this compound.

Detailed Methodologies

1. Plant Material Preparation and Extraction:

-

Preparation: Air-dry the collected plant material (e.g., roots of Polygala tenuifolia) at room temperature to a constant weight. Grind the dried material into a coarse powder to increase the surface area for solvent extraction.

-

Extraction: Macerate the powdered plant material (e.g., 8 kg) with 80% methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds. The combined methanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity. A common sequence is to partition against chloroform (B151607) to separate compounds of intermediate polarity, such as xanthones, from more polar and non-polar constituents. The chloroform fraction, which is expected to be enriched with this compound, is collected and concentrated.

3. Chromatographic Purification:

A multi-step chromatographic approach is essential for the isolation of the pure compound.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves mixtures of chloroform and methanol, or n-hexane and ethyl acetate.

-

Fraction Collection: Elute the column with the mobile phase and collect fractions. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification and removal of pigments and other impurities, fractions enriched with the target compound can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Stationary Phase: C18 column.

-

Mobile Phase: A mixture of methanol and water is a common mobile phase for the final purification of xanthones. The ratio can be adjusted to achieve optimal separation.

-

Detection: Monitor the elution profile using a UV detector at a wavelength suitable for xanthones (e.g., 254 nm).

-

Isolation: Collect the peak corresponding to this compound.

-

Table 2: Summary of Chromatographic Conditions for Xanthone Isolation

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Gradient of Chloroform:Methanol or n-Hexane:Ethyl Acetate | Initial fractionation of the crude extract |

| Column Chromatography | Sephadex LH-20 | Methanol | Removal of pigments and other impurities |

| RP-HPLC | C18 | Methanol:Water | Final purification of the target compound |

4. Structure Elucidation:

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR to elucidate the chemical structure, and 2D-NMR techniques (COSY, HMQC, HMBC) to confirm the assignments.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the xanthone chromophore.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Putative Signaling Pathways

While the specific signaling pathways directly modulated by this compound are still under investigation, studies on structurally similar xanthones provide valuable insights into its potential mechanisms of action. A closely related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit the TLR4/NF-κB signaling cascade, a key pathway in inflammation.[3] Additionally, xanthones isolated from Securidaca inappendiculata have been reported to modulate MAPKs pathways.[4]

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of 1,7-Dihydroxy-2,3-dimethoxyxanthone

Audience: Researchers, scientists, and drug development professionals.

Abstract

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, exhibiting a wide array of pharmacological activities. The compound 1,7-dihydroxy-2,3-dimethoxyxanthone, isolated from plants of the Polygala genus, is a member of this family with potential therapeutic interest. Understanding its biosynthetic pathway is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the known core biosynthetic pathway leading to the central xanthone (B1684191) precursors and presents a putative pathway for the terminal steps leading to this compound. Detailed experimental protocols for the characterization of key enzyme families, particularly O-methyltransferases, are provided alongside a framework for the presentation of quantitative data.

Core Biosynthetic Pathway of Xanthones

The biosynthesis of the xanthone core in higher plants is a well-documented process that merges the shikimate and acetate-malonate pathways.[1] This conserved pathway culminates in the formation of key trihydroxyxanthone (THX) intermediates, which serve as the foundational scaffolds for a vast diversity of downstream xanthone derivatives.[2]

The process begins with precursors from primary metabolism. The shikimate pathway provides a C6-C1 unit, typically in the form of benzoyl-CoA, while the acetate-malonate pathway supplies three molecules of malonyl-CoA.[3] These precursors are condensed by a type III polyketide synthase known as Benzophenone (B1666685) Synthase (BPS) to form 2,4,6-trihydroxybenzophenone.[4]

This benzophenone intermediate undergoes a critical 3'-hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase, Benzophenone 3'-hydroxylase (B3'H) , to yield 2,3',4,6-tetrahydroxybenzophenone.[4] This molecule is the central branch-point intermediate. The final step in forming the core xanthone scaffold is a regioselective, intramolecular oxidative C-O phenol (B47542) coupling reaction. This cyclization is catalyzed by specific cytochrome P450 enzymes (of the CYP81AA family) and can proceed via two routes depending on the enzyme's regiospecificity:[5][6]

-

Para-cyclization: Catalyzed by 1,3,7-THX synthase (CYP81AA1) , this route yields 1,3,7-trihydroxyxanthone .[5]

-

Ortho-cyclization: Catalyzed by 1,3,5-THX synthase (CYP81AA2) , this route yields 1,3,5-trihydroxyxanthone.[5]

For the biosynthesis of this compound, the relevant precursor is 1,3,7-trihydroxyxanthone.

Proposed Terminal Biosynthetic Pathway

The precise enzymatic steps transforming 1,3,7-trihydroxyxanthone into this compound have not been fully elucidated in the scientific literature. The target molecule is known to be produced in Polygala cyparissias, but the specific enzymes from this plant have not been characterized. Based on known enzymatic reactions in natural product biosynthesis, a putative pathway can be proposed.

This proposed pathway involves two key modification types: hydroxylation and regiospecific O-methylation . A plausible sequence begins with the precursor 1,3,7-trihydroxyxanthone and requires an additional hydroxylation at the C-2 position, followed by two methylation events at the C-2 and C-3 hydroxyl groups.

The proposed steps are:

-

C-2 Hydroxylation: A putative Xanthone 2-hydroxylase , likely a cytochrome P450 monooxygenase, hydroxylates 1,3,7-trihydroxyxanthone to form the intermediate 1,2,3,7-tetrahydroxyxanthone .

-

C-3 O-Methylation: A specific O-methyltransferase (OMT) , designated here as Xanthone 3-O-methyltransferase, transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-3 position.

-

C-2 O-Methylation: A second, distinct O-methyltransferase , Xanthone 2-O-methyltransferase, methylates the hydroxyl group at the C-2 position to yield the final product, This compound .

The exact order of the methylation steps is currently unknown and may be interchangeable or catalyzed by a single, multi-functional enzyme.

Quantitative Data on Biosynthetic Enzymes

Quantitative kinetic data is essential for understanding the efficiency and substrate specificity of biosynthetic enzymes. While data for the proposed terminal enzymes are not available, the table below serves as a template for how such data should be presented once these enzymes are characterized.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹µM⁻¹) | Source |

|---|---|---|---|---|---|

| Benzophenone Synthase (BPS) | Benzoyl-CoA | Data not available | Data not available | Data not available | - |

| CYP81AA1 (1,3,7-THX Synthase) | 2,3',4,6-Tetrahydroxybenzophenone | Data not available | Data not available | Data not available | - |

| Putative Xanthone 2-hydroxylase | 1,3,7-Trihydroxyxanthone | Undetermined | Undetermined | Undetermined | - |

| Putative Xanthone 3-OMT | 1,2,3,7-Tetrahydroxyxanthone | Undetermined | Undetermined | Undetermined | - |

| Putative Xanthone 2-OMT | 1,7-Dihydroxy-3-methoxy-2-hydroxyxanthone | Undetermined | Undetermined | Undetermined | - |

Note: The lack of available data highlights a significant gap in the current understanding of xanthone biosynthesis and presents an opportunity for future research.

Experimental Protocols

The identification and characterization of the enzymes in the terminal pathway, particularly the O-methyltransferases, are critical next steps. The following section provides a detailed, representative protocol for the heterologous expression, purification, and biochemical characterization of a putative xanthone O-methyltransferase (OMT), based on established methods for similar enzyme classes.[7][8]

Protocol: Characterization of a Putative Xanthone O-Methyltransferase (XOMT)

Objective: To express a candidate XOMT gene heterologously and determine its substrate specificity and enzymatic activity.

Part A: Heterologous Expression and Purification

-

Gene Synthesis and Cloning:

-

Synthesize the candidate XOMT gene, codon-optimized for Escherichia coli expression.

-

Incorporate N-terminal His₆-tag sequence for affinity purification.

-

Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)).

-

Verify the construct sequence via Sanger sequencing.

-

-

Protein Expression:

-

Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Grow a 10 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.

-

-

Purification:

-

Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse cells via sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Confirm protein purity and size via SDS-PAGE.

-

Desalt the purified protein into a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column. Store at -80°C.

-

Part B: Enzymatic Assay

-

Reaction Mixture Setup:

-

Prepare a final reaction volume of 100 µL in a microcentrifuge tube.

-

Components:

-

100 mM Tris-HCl buffer (pH 7.5)

-

50 µM Xanthone Substrate (e.g., 1,2,3,7-tetrahydroxyxanthone, dissolved in DMSO)

-

1 mM S-adenosyl-L-methionine (SAM) (methyl donor)

-

5 µg purified recombinant XOMT enzyme

-

-

Prepare a negative control reaction by omitting the enzyme or SAM.

-

-

Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate the mixture at 30°C for 60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 10 µL of 5 M HCl.

-

Extract the reaction products by adding 200 µL of ethyl acetate (B1210297), vortexing vigorously, and centrifuging to separate phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube. Repeat the extraction.

-

Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Part C: Product Analysis by HPLC

-

Sample Preparation:

-

Redissolve the dried residue in 100 µL of methanol.

-

Filter the sample through a 0.22 µm syringe filter before analysis.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) monitoring at relevant wavelengths for xanthones (e.g., 254 nm, 320 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Compare the chromatogram of the enzymatic reaction to the negative control to identify new product peaks.

-

Quantify substrate consumption and product formation by integrating the peak areas and comparing them to a standard curve of the authentic substrate.

-

For kinetic analysis (Kₘ, Vₘₐₓ), vary the substrate concentration while keeping the enzyme concentration constant and measure the initial reaction velocity.

-

Conclusion and Future Directions

The biosynthetic pathway to the core xanthone structure, 1,3,7-trihydroxyxanthone, is well-established. However, the subsequent tailoring enzymes that produce the highly decorated xanthones found in nature, such as this compound, remain largely uncharacterized. This guide has outlined a putative terminal pathway involving specific hydroxylation and O-methylation steps.

Future research should focus on the identification of candidate genes for these enzymes from Polygala species, potentially through transcriptome analysis of tissues actively producing these compounds.[9][10] The subsequent heterologous expression and biochemical characterization, following protocols similar to the one detailed here, will be essential to confirm their function, regioselectivity, and kinetic properties. Elucidating these final steps will not only complete our understanding of this important biosynthetic pathway but also provide the molecular tools necessary for the synthetic biology-based production of valuable xanthone compounds.

References

- 1. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 7. maxapress.com [maxapress.com]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,7-Dihydroxy-2,3-dimethoxyxanthone: Physicochemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-2,3-dimethoxyxanthone is a naturally occurring xanthone (B1684191) derivative found in several plant species, notably from the Polygala genus. This document provides an in-depth overview of its physicochemical properties, biological activities with a focus on its anti-inflammatory and potential anticancer effects, and detailed experimental protocols relevant to its study. The compound has garnered significant interest for its modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Toll-Like Receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB) pathways. This guide consolidates available data to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | PubChem[2][3] |

| Molecular Weight | 288.25 g/mol | PubChem[2][3] |

| Physical Description | Powder/Solid | ChemFaces[1], MedChemExpress |

| Melting Point | Not Experimentally Determined | |

| Boiling Point | Not Experimentally Determined | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |

| pKa (Strongest Acidic) | 8.69 (Predicted) | NP-Card[4] |

| XLogP3 | 2.7 | PubChem[2][3] |

| Hydrogen Bond Donor Count | 2 | PubChem[2][3] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2][3] |

| Topological Polar Surface Area | 85.2 Ų | PubChem[2][3] |

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily attributed to its anti-inflammatory and antiproliferative effects. Research has demonstrated its ability to modulate key signaling pathways involved in cellular responses to inflammation and stress.

Anti-inflammatory Activity via TLR4/NF-κB Pathway Inhibition

The compound has been shown to inhibit inflammation by suppressing the TLR4/NF-κB signaling cascade.[4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound can interfere with this pathway, thereby reducing the production of inflammatory mediators.

References

- 1. Study on Biological Activities of Xanthone Compounds from <i>Polygala Crotalarioides</i> [xnldxb.ns.swfu.edu.cn]

- 2. 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | C19H18O5 | CID 509269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C15H12O6 | CID 10039726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1,7-Dihydroxy-2,3-dimethoxyxanthone: A Technical Guide to its Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,7-dihydroxy-2,3-dimethoxyxanthone, a naturally occurring xanthone (B1684191) with significant therapeutic potential. The document details its discovery and history, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory effects. Detailed experimental protocols for its isolation from natural sources are provided, alongside a compilation of its spectroscopic data. Furthermore, a proposed mechanism of action involving the modulation of key inflammatory signaling pathways is presented, offering a foundation for future research and drug development endeavors.

Introduction: The Rise of a Promising Xanthone

This compound is a member of the xanthone family, a class of oxygenated heterocyclic compounds known for their diverse pharmacological activities. First identified in plants of the Polygalaceae and Gentianaceae families, this compound has garnered interest for its potential therapeutic applications, particularly in the management of inflammatory conditions. This guide delves into the scientific journey of this molecule, from its initial discovery to our current understanding of its biological functions.

Discovery and Natural Occurrence

The earliest detailed reports of the isolation and characterization of this compound in the scientific literature date back to the late 1990s and early 2000s. It has been identified as a natural constituent in several plant species, highlighting its role as a secondary metabolite in the plant kingdom.

Key Natural Sources:

-

Polygala cyparissias : Isolated from the hydroalcoholic extract of this plant, its presence is linked to the traditional use of this plant in managing inflammation, asthma, and allergies[1][2].

-

Polygala alpestris : Bioactivity-guided fractionation of extracts from this species led to the isolation of this compound alongside other known and new xanthones[3][4].

-

Polygala tenuifolia : The roots of this plant have been found to contain this xanthone, which contributes to the plant's observed inhibitory effects on nitric oxide (NO) production[5].

-

Frasera speciosa and Halenia corniculata : This compound has also been reported in these species of the Gentianaceae family.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize its key physicochemical properties and spectral data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | [6] |

| Molecular Weight | 288.25 g/mol | [6] |

| CAS Number | 78405-33-1 | [6] |

| IUPAC Name | 1,7-dihydroxy-2,3-dimethoxyxanthen-9-one | [6] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Data inferred from related compounds and general xanthone spectra. Expected signals: Aromatic protons (δ 6.5-8.0 ppm), two methoxy (B1213986) groups (δ 3.8-4.1 ppm), and two hydroxyl groups (one chelated hydroxyl proton at δ > 12 ppm). | |

| ¹³C NMR | Data inferred from related compounds and general xanthone spectra. Expected signals: Carbonyl carbon (δ > 180 ppm), aromatic carbons (δ 90-165 ppm), and methoxy carbons (δ 55-65 ppm). | |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would confirm the elemental composition. Predicted m/z for [M+H]⁺: 289.0707. | [6] |

| Infrared (IR) | Expected characteristic absorption bands: O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (aromatic, ~3100-3000 cm⁻¹), C=O stretching (ketone, ~1650 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-O stretching (ether and phenol, ~1300-1000 cm⁻¹). |

Experimental Protocols

The isolation of this compound from its natural sources involves multi-step extraction and chromatographic procedures. The following protocols are based on methodologies described in the literature.

Isolation from Polygala alpestris

This protocol is adapted from the bioactivity-guided fractionation described by Dall'Acqua et al. (2004)[3][4].

-

Extraction:

-

Air-dried and powdered aerial parts of Polygala alpestris are sequentially extracted with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and methanol (B129727).

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude methanol extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of chloroform and methanol.

-

-

Purification:

-

Fractions showing the presence of xanthones (monitored by TLC) are combined and further purified using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

-

This compound is isolated as a pure compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed by mass spectrometry and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Synthesis

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, primarily centered around its anti-inflammatory properties.

Anti-inflammatory and Related Activities

-

Inhibition of Inflammatory Mediators: The compound has been shown to antagonize the contractions induced by various inflammatory mediators, including acetylcholine, histamine, bradykinin, and prostaglandins, in guinea pig trachea[7]. This suggests a potential role in managing bronchoconstrictive conditions like asthma.

-

Inhibition of Nitric Oxide (NO) Production: Studies on extracts containing this xanthone have shown significant inhibitory effects on lipopolysaccharide (LPS)-induced NO production in microglia cells[5]. Overproduction of NO is a key feature of inflammatory processes.

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, provides valuable insights into its likely mechanism of action. This related xanthone has been shown to inhibit the TLR4/NF-κB and MAPK signaling cascades, which are central to the inflammatory response[8][9].

Based on this evidence, a proposed mechanism for this compound involves the inhibition of the NF-κB signaling pathway. In this model, the xanthone may interfere with the activation of Toll-like receptor 4 (TLR4) by inflammatory stimuli such as LPS. This would prevent the downstream phosphorylation cascade involving IKK, leading to the inhibition of IκBα degradation. As a result, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2.

Future Directions and Conclusion

This compound represents a promising natural product with well-documented anti-inflammatory potential. Future research should focus on several key areas to fully elucidate its therapeutic value:

-

Definitive Structural and Spectroscopic Analysis: Comprehensive experimental determination and public deposition of its ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction data are crucial for its unambiguous characterization.

-

Development of a Robust Synthetic Route: An efficient and scalable total synthesis would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs with improved potency and pharmacokinetic profiles.

-

Elucidation of a Precise Mechanism of Action: Direct investigation into the signaling pathways modulated by this compound is necessary to confirm the proposed mechanisms and identify its specific molecular targets.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of inflammatory diseases are essential to validate its in vitro activities and assess its therapeutic potential in a physiological context.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Xanthones from Polygala alpestris (Rchb.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:78405-33-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | C15H12O6 | CID 10039726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. In vitro effect of the extract and the 1,7-dihydroxy-2,3-dimethoxy xanthone from Polygala cyparissias on the contractions induced by inflammatory mediators and ovalbumin in normal and actively sensitised trachea from guinea pig | springermedicine.com [springermedicine.com]

- 8. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,7-Dihydroxy-2,3-dimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,7-Dihydroxy-2,3-dimethoxyxanthone, a naturally occurring xanthone (B1684191) derivative. This document collates available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents the information in a clear, structured format to support research and development activities.

Core Spectroscopic Data

The structural elucidation of this compound, isolated from plant sources such as Polygala alpestris, relies on a combination of advanced spectroscopic techniques.[1][2][3] High-resolution mass spectrometry confirms the molecular formula, while one- and two-dimensional NMR spectroscopy provides detailed insights into the carbon-hydrogen framework.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is critical for determining the elemental composition of a molecule. The data for this compound is consistent with a molecular formula of C₁₅H₁₂O₆.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 289.0707 | 289.0707 |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. While the complete proton (¹H) NMR data is not fully detailed in the readily available literature, the carbon-13 (¹³C) NMR data has been reported. The spectra are typically recorded in deuterated solvents such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹³C NMR Spectroscopic Data for this compound

The following table summarizes the ¹³C NMR chemical shifts for this compound. The assignment of each carbon atom is based on spectroscopic analysis.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 161.9 |

| 2 | 132.5 |

| 3 | 159.0 |

| 4 | 93.8 |

| 4a | 156.4 |

| 4b | 106.9 |

| 5 | 121.3 |

| 6 | 124.5 |

| 7 | 162.2 |

| 8 | 108.5 |

| 8a | 156.9 |

| 9 | 182.7 |

| 2-OCH₃ | 61.2 |

| 3-OCH₃ | 61.7 |

Note: Data is based on reported values for xanthones isolated from Polygala species. Specific solvent and instrument frequency may cause slight variations.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures, from sample isolation to instrumental analysis.

Isolation of this compound

The isolation of this compound from Polygala alpestris involves a bioactivity-guided fractionation process.[1][2][3]

-

Extraction: The dried and powdered plant material (aerial parts and roots) is sequentially extracted with solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform, and then methanol.

-

Fractionation: The crude extracts are subjected to preliminary cytotoxic screenings to identify the most active fractions.

-

Chromatography: The bioactive extracts undergo repeated column chromatography on silica (B1680970) gel using various solvent systems (e.g., n-hexane/ethyl acetate, chloroform/methanol) to isolate the individual compounds.

-

Purification: Final purification is often achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

The structural characterization of the isolated compounds is performed using a suite of spectroscopic methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with two-dimensional experiments (COSY, HMQC, HMBC), are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the precise determination of the molecular weight and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using spectroscopic techniques.

Caption: General workflow for the isolation and spectroscopic characterization of natural products.

References

1,7-Dihydroxy-2,3-dimethoxyxanthone: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-2,3-dimethoxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from plant species of the Polygala genus, including Polygala cyparissias and Polygala tenuifolia. Xanthones are a class of polyphenolic compounds known for their diverse pharmacological properties, and this compound has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific knowledge regarding the biological activities of this compound, with a focus on its anti-inflammatory, gastroprotective, and potential anticancer effects. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of this promising natural product.

Core Biological Activities

The primary biological activities of this compound that have been investigated are its anti-inflammatory and gastroprotective effects. While direct studies on other activities such as anticancer, antioxidant, and antimicrobial properties are limited for this specific compound, research on structurally similar xanthones provides valuable insights into its potential broader bioactivity profile.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.[1] Furthermore, it antagonizes contractions induced by various inflammatory mediators in guinea pig trachea in a non-competitive but reversible manner, suggesting its potential utility in managing inflammatory conditions such as asthma and allergies.[1]

Mechanism of Action (Proposed): While the precise signaling pathway for this compound is not fully elucidated, studies on the structurally analogous compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, provide a strong indication of its likely mechanism. This related xanthone has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by directly binding to Toll-like receptor 4 (TLR4) and subsequently suppressing the downstream NF-κB signaling cascade.[2] This leads to a reduction in the expression of pro-inflammatory cytokines. It is highly probable that this compound shares a similar mechanism of action.

Gastroprotective Activity

Studies have indicated that this compound possesses gastroprotective properties. In animal models of gastric ulcers, this compound has been shown to significantly reduce the formation of gastric lesions.[3] The mechanism underlying this protective effect appears to be multifactorial and involves the enhancement of mucosal defense mechanisms. It has been suggested that its gastroprotective action is not dependent on the inhibition of nitric oxide or prostaglandin (B15479496) synthesis but may be related to an increase in gastric mucus secretion.[3]

Cytotoxic Activity

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound and structurally similar compounds.

| Biological Activity | Test System | Compound | Parameter | Value | Reference |

| Anti-inflammatory | LPS-stimulated BV2 microglia cells | This compound | NO Production Inhibition | Significant inhibition at 10.0 to 100.0 μM | [1] |

| LPS-stimulated RAW 264.7 macrophages | 1,7-dihydroxy-3,4-dimethoxyxanthone | p-p65 & p-JNK reduction | Significant decrease | [2] | |

| Gastroprotective | Ethanol/HCl-induced ulcer in mice | This compound | Lesion Reduction | 73.8% | [3] |

| Cytotoxic | LoVo (colon adenocarcinoma) cell line | This compound | IC50 | Data not available | [4][5] |

| HL-60 (promyelocytic leukemia) cell line | This compound | IC50 | Data not available | [4][5] | |

| K-562 (chronic myelogenous leukemia) cell line | This compound | IC50 | Data not available | [4][5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key experiments relevant to the biological activities of this compound.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay is used to determine the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophage cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 or BV2 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells with media only).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Reading: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

In Vivo Gastroprotective Activity Assay (Ethanol/HCl-Induced Ulcer Model)

This in vivo model is used to evaluate the ability of a compound to protect the gastric mucosa from damage induced by necrotizing agents.

Protocol:

-

Animal Acclimatization: Acclimate male Swiss albino mice for at least one week before the experiment, with free access to food and water.

-

Fasting: Fast the animals for 24 hours before the experiment, with free access to water.

-

Compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group should receive the vehicle, and a positive control group can be treated with a standard anti-ulcer drug like omeprazole.

-

Ulcer Induction: One hour after treatment, orally administer an ulcerogenic agent, such as 0.3 M HCl in 60% ethanol, to each mouse.

-

Euthanasia and Stomach Excision: One hour after the administration of the ulcerogen, euthanize the mice by cervical dislocation. Excise the stomachs and open them along the greater curvature.

-

Ulcer Index Determination: Gently rinse the stomachs with saline and score the gastric lesions macroscopically. The ulcer index can be calculated based on the number and severity of the lesions.

-

Calculation of Protection: Calculate the percentage of gastroprotection for each group compared to the vehicle control group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and can be used to determine the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., LoVo, HL-60, K-562) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Calculation: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and gastroprotective activities. While its precise mechanisms of action are still under investigation, evidence from structurally related compounds suggests the involvement of key inflammatory pathways such as TLR4/NF-κB. The potential cytotoxic activity of this compound also warrants further exploration to determine its viability as an anticancer agent.

Future research should focus on:

-

Obtaining Quantitative Data: Determining the specific IC50 values for the anti-inflammatory and cytotoxic activities of this compound is crucial for a comprehensive understanding of its potency.

-

Elucidating Mechanisms of Action: Further studies are needed to definitively confirm the signaling pathways involved in its anti-inflammatory and gastroprotective effects.

-

Broadening the Scope of Bioactivity Screening: Investigating the antioxidant and antimicrobial properties of this compound could reveal additional therapeutic applications.

-

In Vivo Efficacy Studies: Conducting more extensive in vivo studies will be essential to validate the therapeutic potential of this compound for various inflammatory and gastrointestinal disorders.

The information compiled in this technical guide serves as a foundation for future research and development efforts aimed at harnessing the therapeutic potential of this intriguing natural xanthone.

References

An In-Depth Technical Guide to 1,7-Dihydroxy-2,3-dimethoxyxanthone in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-2,3-dimethoxyxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest for its potential therapeutic applications, rooted in the traditional use of the plants from which it is isolated. This technical guide provides a comprehensive overview of its role in traditional medicine, its biological activities, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.

Xanthones are a class of polyphenolic compounds found in a variety of plant species and are known for their broad spectrum of pharmacological activities. This compound is primarily isolated from plants of the Polygala genus, such as Polygala alpestris and Polygala tenuifolia.[1] Traditionally, various species of Polygala have been used in folk medicine across different cultures to treat a range of ailments, particularly those related to inflammation and respiratory conditions.[2][3] In Traditional Chinese Medicine, for instance, Polygala tenuifolia is utilized as an expectorant to clear phlegm from the lungs in conditions like bronchitis and cough.[2] This historical context provides a valuable starting point for the modern scientific investigation of its bioactive constituents, including this compound.

Biological Activities and Pharmacological Data

The therapeutic potential of this compound is attributed to its diverse biological activities, with anti-inflammatory and cytotoxic effects being the most prominently studied.

Anti-inflammatory Activity

A key aspect of the pharmacological profile of this compound is its anti-inflammatory activity. Research has demonstrated its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. Specifically, it has shown significant inhibitory effects on lipopolysaccharide (LPS)-induced NO production in BV2 microglia cells. While the precise IC50 value for this inhibition is not yet available in the literature, the observed activity suggests a potent anti-inflammatory potential.

Furthermore, studies on the hydroalcoholic extract of Polygala cyparissias, containing this compound, have shown an inhibitory effect on contractions induced by inflammatory mediators in isolated guinea pig trachea.[4][5] This suggests a potential role for this compound in the management of respiratory inflammatory conditions like asthma, aligning with the traditional uses of Polygala species.[2][3]

Cytotoxic Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its cytotoxic activity against various cancer cell lines. A study involving the bioactivity-guided fractionation of Polygala alpestris extracts tested this xanthone against LoVo (colon adenocarcinoma), HL-60 (promyelocytic leukemia), and K-562 (chronic myelogenous leukemia) cell lines.[1][6] While the study confirmed its cytotoxic potential, specific IC50 values have not been reported in the available literature. Further research is required to quantify its potency and elucidate the mechanisms underlying its cytotoxic effects.

| Biological Activity | Cell Line/Model | Method | Results | Reference |

| Anti-inflammatory | BV2 microglia | Nitric Oxide (NO) Inhibition Assay (Griess Assay) | Significant inhibition of LPS-induced NO production. | Not specified in abstracts |

| Anti-inflammatory | Guinea pig isolated trachea | Inhibition of agonist-induced contractions | The hydroalcoholic extract containing the compound inhibited contractions. | [4][5] |

| Cytotoxic | LoVo, HL-60, K-562 | Not specified | Exhibited cytotoxic activity. | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

Isolation of this compound from Polygala alpestris

The isolation of this compound from Polygala alpestris is achieved through a multi-step chromatographic process.

1. Extraction:

-

The air-dried and powdered plant material (roots and aerial parts) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is subjected to bioactivity-guided fractionation. This involves partitioning the extract between solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and water.

-

The fractions are then tested for the biological activity of interest (e.g., cytotoxicity or anti-inflammatory activity).

3. Chromatographic Purification:

-

The active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.

-

Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure this compound.[7]

Nitric Oxide (NO) Inhibition Assay in BV2 Microglial Cells

This assay is used to evaluate the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated microglial cells.

1. Cell Culture and Seeding:

-

BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cells are seeded into 96-well plates at a density of approximately 2.5 x 10^4 cells/well and allowed to adhere overnight.[2][8]

2. Compound Treatment and Stimulation:

-

The cell culture medium is replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[8]

3. Measurement of Nitric Oxide (Griess Assay):

-

After an incubation period of 24 hours, the cell culture supernatant is collected.

-

100 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[9]

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Guinea Pig Isolated Trachea Assay

This ex vivo model is used to assess the bronchodilatory effects of compounds by measuring their ability to relax pre-contracted tracheal smooth muscle.

1. Tissue Preparation:

-

A guinea pig is euthanized, and the trachea is carefully dissected out.

-

The trachea is cleaned of adhering connective tissue and cut into rings or a continuous chain.[10][11]

-

The tracheal preparation is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.[12]

-

The tissue is allowed to equilibrate for at least 1 hour under a resting tension of approximately 1-2 grams.[11]

2. Induction of Contraction:

-

A contractile agent (agonist) such as histamine, acetylcholine, or leukotriene D4 (LTD4) is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.[10][13]

3. Compound Administration and Measurement of Relaxation:

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation of the tracheal muscle is measured isometrically using a force-displacement transducer connected to a data acquisition system.[10]

-

The relaxant effect is expressed as a percentage of the pre-contracted tension.

Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is currently limited, studies on its structural isomer, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), provide valuable insights into its potential mechanisms of action. This isomer has been shown to exert its anti-inflammatory and anti-proliferative effects through the modulation of key inflammatory and cell signaling pathways, including the NF-κB and MAPK pathways.[14]

Potential Involvement of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). The anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone have been linked to the suppression of the TLR4/NF-κB signaling cascade.[14] It is plausible that this compound shares a similar mechanism, inhibiting the activation of NF-κB and thereby reducing the expression of inflammatory mediators.

Potential Involvement of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular proliferation. Studies on 1,7-dihydroxy-3,4-dimethoxyxanthone have demonstrated its ability to selectively modulate MAPK signaling, contributing to its anti-proliferative and anti-inflammatory activities.[15] This suggests that this compound may also exert its biological effects by targeting components of the MAPK pathway, such as ERK, JNK, and p38 kinases.

Conclusion

This compound, a natural product with roots in traditional medicine, demonstrates significant potential as a therapeutic agent, particularly in the realms of inflammation and oncology. Its documented anti-inflammatory and cytotoxic activities, coupled with the traditional use of its plant sources for related ailments, provide a strong rationale for further investigation. While preliminary studies have laid a foundation for understanding its biological effects, there remains a need for more comprehensive research to quantify its potency, fully elucidate its mechanisms of action, and establish its safety and efficacy profiles. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential clinical application of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro effect of the extract and the 1,7-dihydroxy-2,3-dimethoxy xanthone from Polygala cyparissias on the contractions induced by inflammatory mediators and ovalbumin in normal and actively sensitised trachea from guinea pig | springermedicine.com [springermedicine.com]

- 5. benchchem.com [benchchem.com]

- 6. Xanthones from Polygala alpestris (Rchb.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medic.upm.edu.my [medic.upm.edu.my]

- 9. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 10. crisiddha.tn.nic.in [crisiddha.tn.nic.in]

- 11. cotton.org [cotton.org]

- 12. archives.ijper.org [archives.ijper.org]

- 13. Galphimia glauca organic fraction antagonizes LTD(4)-induced contraction in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Chemical Synthesis of 1,7-Dihydroxy-2,3-dimethoxyxanthone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 1,7-dihydroxy-2,3-dimethoxyxanthone and its derivatives. Xanthones are a class of naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document outlines a proposed synthetic methodology based on established chemical principles, details the necessary experimental protocols, and presents the spectroscopic data required for the characterization of the target compound. Furthermore, it delves into the biological significance of these derivatives, with a particular focus on their role as modulators of key signaling pathways implicated in inflammation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

Xanthones, characterized by their tricyclic dibenzo-γ-pyrone core structure, are widely distributed in higher plants and fungi. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone (B1684191) scaffold plays a pivotal role in determining their biological activity. The target molecule of this guide, this compound, has been isolated from plant species such as Polygala alpestris and is of particular interest due to its potential therapeutic applications. The development of efficient and reliable synthetic routes to access this and related derivatives is crucial for enabling further pharmacological investigation and the development of novel therapeutic agents.

Proposed Synthetic Pathway

The most plausible and widely employed method for the synthesis of polysubstituted xanthones is the Grover, Shah, and Shah reaction . This reaction involves the condensation of a substituted 2-hydroxybenzoic acid with a polyphenol in the presence of a condensing agent, followed by cyclodehydration to form the xanthone core. For the synthesis of this compound, a proposed retrosynthetic analysis points to two key precursors: 2-hydroxy-6-methoxybenzoic acid and 1,2,3-trimethoxy-5-hydroxybenzene .

A highly effective condensing agent for this type of transformation is Eaton's reagent , a 7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid. Eaton's reagent serves as both a solvent and a catalyst, promoting the acylation and subsequent cyclization under relatively mild conditions.

The proposed synthetic workflow can be visualized as follows:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed for the synthesis of this compound and are based on established procedures for analogous compounds. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields.

Preparation of Eaton's Reagent

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Methanesulfonic acid (CH₃SO₃H)

Procedure:

-

To a stirred and cooled (ice bath) flask containing methanesulfonic acid, slowly and portion-wise add phosphorus pentoxide to achieve a 7.7% (w/w) solution.

-

Continue stirring at room temperature until all the phosphorus pentoxide has dissolved.

-

Store the reagent under anhydrous conditions.

Synthesis of this compound

Materials:

-

2-Hydroxy-6-methoxybenzoic acid

-

1,2,3-Trimethoxy-5-hydroxybenzene

-

Eaton's reagent

-

Ice-water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane/methanol (for elution)

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzoic acid (1.0 eq) and 1,2,3-trimethoxy-5-hydroxybenzene (1.1 eq) in Eaton's reagent.

-

Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of vigorously stirred ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound.

Data Presentation

Spectroscopic Data of this compound

The structural elucidation of the synthesized compound is confirmed through spectroscopic analysis. The following table summarizes the ¹H and ¹³C NMR data for this compound, as reported in the literature for the isolated natural product.

| ¹H NMR (CD₃OD, 500 MHz) | ¹³C NMR (CD₃OD, 125 MHz) |

| δ (ppm) | Assignment |

| 7.60 (d, J=8.8 Hz) | H-5 |

| 6.85 (s) | H-4 |

| 6.81 (dd, J=8.8, 2.4 Hz) | H-6 |

| 6.72 (d, J=2.4 Hz) | H-8 |

| 3.98 (s) | 3-OCH₃ |

| 3.80 (s) | 2-OCH₃ |

Data obtained from the isolation of this compound from Polygala alpestris.

Quantitative Data for Synthetic Derivatives

The synthesis of various dihydroxy-dimethoxyxanthone derivatives using the Grover, Shah, and Shah reaction with Eaton's reagent has been reported. The following table provides a summary of reported yields for analogous compounds to provide an expectation for the synthesis of the target molecule.

| Xanthone Derivative | Precursors | Yield (%) |

| 1,3-Dihydroxy-7-nitroxanthone | 5-Nitrosalicylic acid, Phloroglucinol | 32 |

| 1,3,6-Trihydroxyxanthone | 4-Hydroxysalicylic acid, Phloroglucinol | 84 |

| 1,3-Dimethoxyxanthone | Salicylic acid, 1,3,5-Trimethoxybenzene | 91 |

Biological Activity and Signaling Pathway

Anti-inflammatory Activity

Xanthone derivatives are well-documented for their anti-inflammatory properties. A structurally related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages.[1] This anti-inflammatory effect is mediated through the suppression of key pro-inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.

1,7-Dihydroxy-dimethoxyxanthone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[1] The proposed mechanism involves the inhibition of IKK activation, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the chemical synthesis of this compound and its derivatives. The proposed synthetic route, utilizing the Grover, Shah, and Shah reaction with Eaton's reagent, offers a viable and efficient method for accessing these valuable compounds. The provided spectroscopic data serves as a crucial reference for the characterization of the synthesized molecules. Furthermore, the elucidation of the inhibitory mechanism on the NF-κB signaling pathway underscores the therapeutic potential of these xanthone derivatives as anti-inflammatory agents. Further research and optimization of the presented protocols will undoubtedly contribute to the advancement of drug discovery efforts in this promising area of medicinal chemistry.

References

A Comprehensive Review of 1,7-Dihydroxy-2,3-dimethoxyxanthone: From Natural Sources to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dihydroxy-2,3-dimethoxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds known for their diverse pharmacological activities. This technical guide provides a comprehensive literature review of the research conducted on this compound, covering its natural sources, isolation, and biological activities, with a focus on its anti-inflammatory and gastroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 288.25 g/mol | --INVALID-LINK-- |

| CAS Number | 78405-33-1 | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid | General knowledge for xanthones |

| Solubility | Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), and other organic solvents. Sparingly soluble in water. | General knowledge for xanthones |

Natural Occurrence and Isolation

This compound has been predominantly isolated from plants of the Polygala genus, including Polygala cyparissias and Polygala alpestris[1][2].

Experimental Protocol: General Isolation of Xanthones from Polygala Species

The following is a generalized protocol for the isolation of xanthones from Polygala species, based on commonly employed phytochemical methods. It is important to note that specific details may vary depending on the plant material and the target compound.

1. Extraction:

-

The dried and powdered plant material (e.g., roots, aerial parts) is extracted with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in a methanol/water mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The fractions are collected and concentrated. Xanthones are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution is performed using a solvent system such as n-hexane-ethyl acetate, gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound are pooled and may require further purification steps, such as preparative TLC or Sephadex LH-20 column chromatography, to yield pure this compound.

Synthesis

Biological Activities and Quantitative Data

This compound has demonstrated several promising biological activities. The available quantitative data is summarized in the table below.

| Biological Activity | Assay | Results | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated BV2 microglia cells | Showed significant inhibitory effects at concentrations ranging from 10.0 to 100.0 μM. | --INVALID-LINK-- |

| Gastroprotective | Ethanol/HCl-induced gastric lesions in mice | Reduced lesions by 73.8%. | [3] |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines the key steps for determining the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

2. Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for a further 24 hours.

3. Measurement of Nitrite (B80452):

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

The absorbance is measured at approximately 540 nm, and the nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

4. Data Analysis:

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can be determined from a dose-response curve.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), provides valuable insights. This related xanthone has been shown to exert its anti-inflammatory and anti-proliferative effects through the modulation of the MAPK and NF-κB signaling pathways[4][5][6][7]. It is plausible that this compound acts through similar mechanisms.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound, based on studies of a closely related compound.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Proposed MAPK Signaling Pathway Modulation

The diagram below illustrates the potential modulation of the MAPK signaling pathway by this compound, extrapolated from research on a similar xanthone.

Caption: Potential modulation of the MAPK signaling pathway.

Experimental Workflow: Bioactivity Screening

The following diagram outlines a typical workflow for the screening of biological activities of a natural product like this compound.

Caption: General experimental workflow for bioactivity screening.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and gastroprotective properties. The available data suggests that its mechanism of action may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. However, further research is warranted to fully elucidate its therapeutic potential.

Future studies should focus on:

-

Determining the precise IC₅₀ values for its various biological activities, including nitric oxide inhibition.

-

Conducting comprehensive studies to confirm its effects on the NF-κB and MAPK signaling pathways.

-

Developing and validating a robust synthetic route to ensure a consistent and scalable supply for further research and development.

-

Exploring a wider range of pharmacological activities, including its potential as an anti-cancer or neuroprotective agent, given the known activities of other xanthones.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References